molecular formula C14H18N4S B11847736 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine CAS No. 92885-55-7

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine

Cat. No.: B11847736
CAS No.: 92885-55-7
M. Wt: 274.39 g/mol
InChI Key: PQNHIXSDLHZOKR-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine is a compound with the molecular formula C14H18N4S and a molecular weight of 274.38 g/mol This compound is part of the guanidine family and features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine typically involves the reaction of quinoline derivatives with guanidine compounds under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with 2-mercaptoethylamine to form the intermediate, which is then reacted with methyl isothiocyanate to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and guanidine derivatives.

Scientific Research Applications

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the guanidine group can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

92885-55-7

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine

InChI

InChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17)

InChI Key

PQNHIXSDLHZOKR-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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